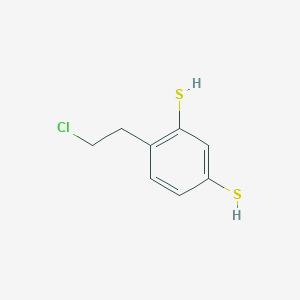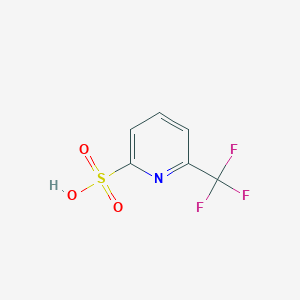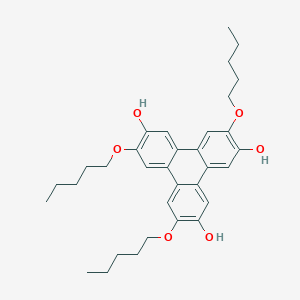
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- is a chemical compound with the molecular formula C33H42O6. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three pentyloxy groups and three hydroxyl groups attached to the triphenylene core .
Méthodes De Préparation
The synthesis of 2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- involves several steps. One common method includes the reaction of triphenylene with pentyloxy groups under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution of the hydroxyl groups with pentyloxy groups . Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity .
Analyse Des Réactions Chimiques
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pentyloxy groups can be substituted with other alkoxy groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted triphenylenes .
Applications De Recherche Scientifique
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the pentyloxy groups can enhance the compound’s solubility and bioavailability. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- can be compared with other similar compounds, such as:
2,6,11-Triphenylenetriol, 3,7,10-tris(hexyloxy)-: This compound has hexyloxy groups instead of pentyloxy groups, which can affect its solubility and reactivity.
2,6,11-Triphenylenetriol, 3,7,10-tris(undecyloxy)-: The presence of longer alkoxy chains can further enhance solubility and alter the compound’s physical properties.
The uniqueness of 2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- lies in its specific combination of hydroxyl and pentyloxy groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
168847-28-7 |
|---|---|
Formule moléculaire |
C33H42O6 |
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
3,7,10-tripentoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C33H42O6/c1-4-7-10-13-37-31-19-25-22(16-28(31)34)23-17-29(35)32(38-14-11-8-5-2)20-26(23)27-21-33(30(36)18-24(25)27)39-15-12-9-6-3/h16-21,34-36H,4-15H2,1-3H3 |
Clé InChI |
QEHRUZPTJZXJKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCC)OCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14259051.png)

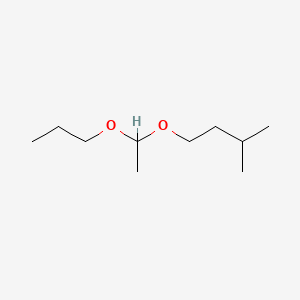
![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)
![4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate](/img/structure/B14259075.png)
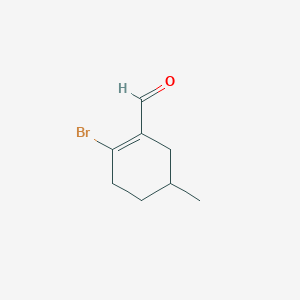
![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14259107.png)
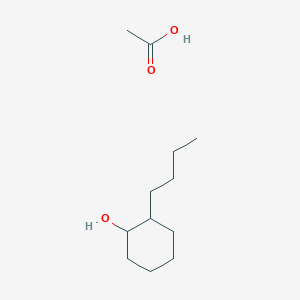
![2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine](/img/structure/B14259120.png)
